molecular formula C22H12F2N4O2 B2751989 8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-29-4

8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2751989
CAS No.: 932464-29-4
M. Wt: 402.361
InChI Key: BRHKDFRJZIIDHS-UHFFFAOYSA-N
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Description

8-Fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound belonging to the pyrazoloquinoline class. Its structure features a pyrazole ring fused to a quinoline core, with substituents at three critical positions:

  • Position 8: A fluorine atom.
  • Position 3: A 4-fluorophenyl group.
  • Position 1: A 3-nitrophenyl group.

This compound’s design leverages electron-withdrawing groups (fluorine, nitro) to modulate electronic properties and enhance metabolic stability. Pyrazolo[4,3-c]quinolines are pharmacologically significant, with reported anti-inflammatory, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F2N4O2/c23-14-6-4-13(5-7-14)21-19-12-25-20-9-8-15(24)10-18(20)22(19)27(26-21)16-2-1-3-17(11-16)28(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHKDFRJZIIDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Quinoline Formation: The pyrazole intermediate is then subjected to a Friedländer synthesis, which involves the condensation of the pyrazole with an appropriate ketone or aldehyde in the presence of a base to form the quinoline ring.

    Introduction of Fluorine and Nitro Groups: The final steps involve the selective fluorination and nitration of the aromatic rings. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), while nitration is typically carried out using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its fluorinated aromatic rings make it a candidate for use in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity through interactions with hydrogen bonds or hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s 3-nitrophenyl and 4-fluorophenyl substituents likely enhance binding affinity to inflammatory targets (e.g., iNOS/COX-2) compared to electron-donating groups (e.g., amino in 2i) .
  • Position 8 Substituents : Ethoxy (OEt) or ethyl (Et) groups increase logP (6.57–6.58), favoring membrane permeability but reducing solubility. The target compound’s 8-fluoro substituent balances lipophilicity and metabolic stability .
  • Fluorine Position: Fluorine at C6 (F6) vs.

Pharmacological Activity Comparison

Anti-Inflammatory Activity

  • Compound 2i: Exhibits potent NO inhibition (IC50 = 0.28 μM) via iNOS/COX-2 suppression. The 3-amino and 4-hydroxyphenylamino groups are critical for activity .
  • Target Compound: The 3-nitrophenyl group may reduce NO inhibition efficacy compared to 2i but could improve selectivity for other targets (e.g., kinases) due to steric and electronic differences.

Kinase Inhibition

  • APcK110 (Pyrazolo[3,4-b]pyridine): A Kit kinase inhibitor with 3-(4-fluorophenyl) and 6-(3,5-dimethoxyphenyl) groups.

Physicochemical Properties

Property Target Compound 8-Ethoxy Analog C350-0236
Molecular Weight ~381 (estimated) 307.33 381.45
logP ~5.5 (predicted) 6.57 6.58
Polar Surface Area ~90 Ų (nitro increases) 22.71 Ų 22.71 Ų
Solubility (logSw) Low (nitro reduces) -5.81 -5.81

Key Insights :

  • The nitro group in the target compound reduces solubility compared to ethoxy/methyl analogs but may enhance binding to aromatic-rich enzyme pockets.
  • High logP values across analogs suggest a need for formulation optimization to improve bioavailability.

Biological Activity

The compound 8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F2N2O2C_{17}H_{14}F_2N_2O_2. The presence of fluorine and nitro groups in its structure enhances its pharmacological properties. The compound exhibits a unique arrangement that may influence its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. The mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. For instance, related compounds in this class have demonstrated IC50 values as low as 0.39 μM for NO inhibition, indicating potent anti-inflammatory effects .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
2a0.39Inhibition of iNOS and COX-2 expression
2iTBDInhibition of NO production
2mTBDInhibition of inflammatory cytokines

Anticancer Activity

The anticancer potential of this compound class has been explored through various studies. Compounds similar to this compound have shown cytotoxic effects against different cancer cell lines. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle checkpoints.

Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), certain pyrazolo[4,3-c]quinoline derivatives demonstrated IC50 values ranging from 0.5 to 5 μM, suggesting significant potential for therapeutic applications in oncology .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have also been investigated. These compounds have shown effectiveness against both bacterial and fungal strains, attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.

Table 2: Antimicrobial Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2bE. coli16 μg/mL
2cS. aureus8 μg/mL

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been employed to understand how structural modifications influence biological activity. Key findings suggest that electron-withdrawing groups enhance anti-inflammatory potency while maintaining low cytotoxicity levels.

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